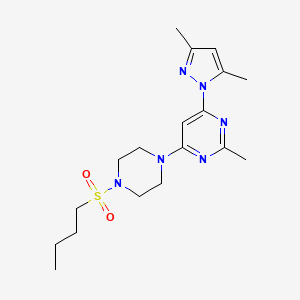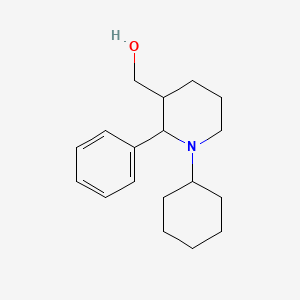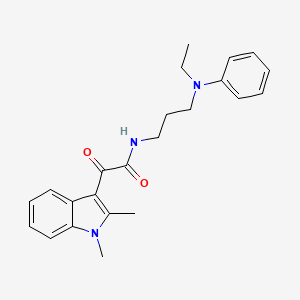
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one, also known as ATCO, is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential applications in drug development. ATCO is a versatile molecule that can be used as a building block for the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives is not fully understood. However, studies have shown that the compound can inhibit enzymes such as thymidine kinase and dihydrofolate reductase, which are essential for the replication of viruses and cancer cells. 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives have been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit viral replication. In addition, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been found to possess antimicrobial activity against bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives have several advantages for lab experiments. The compound is easy to synthesize and can be used as a building block for the synthesis of various biologically active compounds. In addition, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been found to exhibit potent activity against a range of viruses, cancer cells, and microorganisms. However, the compound also has some limitations. It is relatively unstable and can decompose under certain conditions, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions related to 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives. One potential direction is the development of novel 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives with improved activity against viruses, cancer cells, and microorganisms. Another direction is the investigation of the mechanism of action of 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives, which can provide insights into their biological activity. Furthermore, the compound can be studied for its potential applications in drug delivery and nanotechnology. Overall, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one and its derivatives have significant potential for the development of new drugs and therapeutic agents.
Métodos De Síntesis
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one can be synthesized by reacting cyanuric chloride with ammonia and formaldehyde in the presence of hydrochloric acid. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one has been extensively studied in the field of medicinal chemistry due to its potential applications in drug development. It can be used as a building block for the synthesis of various biologically active compounds such as antiviral, anticancer, and antimicrobial agents. 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been shown to exhibit potent activity against a range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. In addition, 4-Amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one derivatives have been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its antimicrobial activity against bacteria and fungi.
Propiedades
IUPAC Name |
4-amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-1-2-7-3(6)9-4(10)8-2/h1H2,(H3,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRJXVOBCILDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NC(=O)N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)

![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)
![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)

![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)